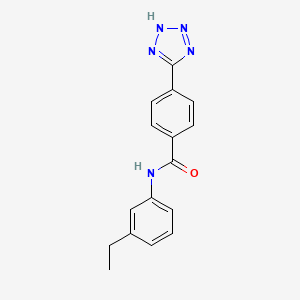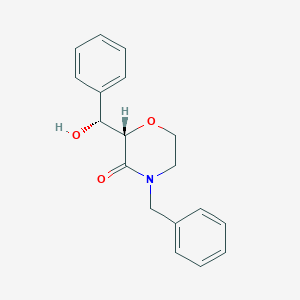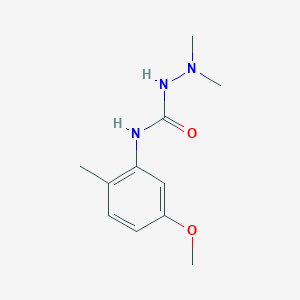
Nickel(3+) carbonate hydroxide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(3+) carbonate hydroxide (1/1/1) is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of nickel in the +3 oxidation state, combined with carbonate and hydroxide ions. It is often studied for its electrochemical properties and potential use in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(3+) carbonate hydroxide can be synthesized through various methods. One common approach involves the hydrothermal method, where nickel salts are reacted with carbonate and hydroxide sources under high temperature and pressure conditions. This method often results in the formation of hierarchical mesoporous structures .
Industrial Production Methods: In industrial settings, the production of nickel carbonate hydroxide typically involves the precipitation method. Nickel salts, such as nickel nitrate or nickel chloride, are reacted with sodium carbonate and sodium hydroxide. The reaction conditions, including pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(3+) carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) oxide under alkaline conditions.
Reduction: It can be reduced to nickel(II) compounds using reducing agents.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Bromine in alkaline conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate under controlled pH conditions.
Major Products:
Oxidation: Nickel(III) oxide.
Reduction: Nickel(II) hydroxide.
Substitution: Nickel salts with different anions.
Wissenschaftliche Forschungsanwendungen
Nickel(3+) carbonate hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and nanostructures.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is used in the production of supercapacitors, batteries, and as a catalyst for water splitting
Wirkmechanismus
The mechanism by which nickel(3+) carbonate hydroxide exerts its effects is primarily through its electrochemical properties. The compound can participate in redox reactions, making it useful in energy storage and conversion applications. The molecular targets and pathways involved include the interaction with electrolytes and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) carbonate hydroxide: Similar in structure but with nickel in the +2 oxidation state.
Nickel(III) oxide: An oxidized form of nickel with similar electrochemical properties.
Nickel(II) hydroxide: Commonly used in batteries and has similar applications in energy storage
Uniqueness: Nickel(3+) carbonate hydroxide is unique due to the presence of nickel in the +3 oxidation state, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high redox potential and stability .
Eigenschaften
CAS-Nummer |
142164-39-4 |
|---|---|
Molekularformel |
CHNiO4 |
Molekulargewicht |
135.71 g/mol |
IUPAC-Name |
nickel(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
BELXICTXJZEPKL-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
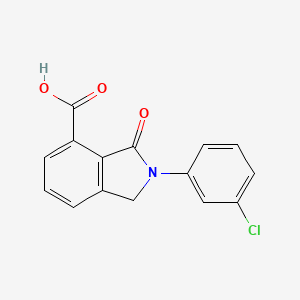
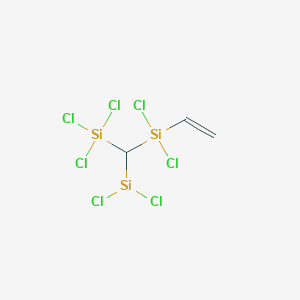
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
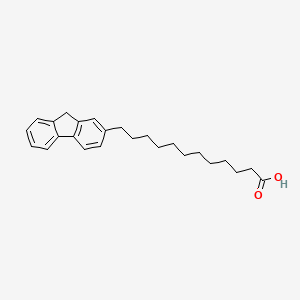
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
